4-(4-氟-3-(哌嗪-1-羰基)苄基)酞嗪-1(2H)-酮
描述
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is an intermediate used in the preparation of 4-benzyl-2H-phthalazin-1-ones . These compounds function as inhibitors of PARP-1 and PARP-2 .
Molecular Structure Analysis
The molecular formula of this compound is C20H19FN4O2 . Its molecular weight is 366.39 .Physical and Chemical Properties Analysis
This compound has a density of 1.39±0.1 g/cm3 . It is slightly soluble in DMSO . The compound is a solid at room temperature . Its pKa is predicted to be 12.07±0.40 .科学研究应用
1. 癌症治疗靶向
4-(4-氟-3-(哌嗪-1-羰基)苄基)酞嗪-1(2H)-酮已被确定为聚(ADP-核糖)聚合酶 (PARP-1 和 PARP-2) 的有效抑制剂,在癌症治疗中具有重要意义。它已显示出很高的抑制效力,并且正在开发用于治疗 BRCA1 和 BRCA2 缺陷型癌症,对 BRCA1 缺陷型乳腺癌细胞系显示出独立活性 (Menear 等人,2008)。
2. 高性能聚合物
该化合物参与高性能聚合物的合成,特别是聚(酞嗪酮醚),它们表现出优异的溶解性和热性能。这些聚合物在工程塑料和膜材料中具有潜在应用,表明具有广泛的工业应用 (肖等人,2003)。
3. 荧光逻辑门
一项关于溶剂极性可重构荧光 4-哌嗪基-N-芳基-1,8-萘酰亚胺冠醚逻辑门的研究发现了在探测细胞膜和蛋白质界面的潜在应用。这项研究表明,4-(4-氟-3-(哌嗪-1-羰基)苄基)酞嗪-1(2H)-酮衍生物可能在生化和分子生物学研究中是有用的 (高奇和马格里,2022)。
4. 抗菌和抗癌剂
该化合物的几种衍生物已被合成并评估了其对各种细菌和真菌菌株的抗菌活性。这些化合物显示出有希望的效果,表明它们作为抗菌和抗癌剂的潜力 (米什拉和昌达瓦特,2019)。
5. DNA 结合和抗增殖特性
该化合物的衍生物已研究其 DNA 结合和抗增殖特性,特别是在 HT-29 等癌细胞系中。与 DNA 的相互作用和在癌细胞中诱导凋亡突出了其作为化疗剂的潜力 (阿加等人,2019)。
安全和危害
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
The primary target of the compound 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is the RET (c-RET) protein . This protein is a receptor tyrosine kinase, which plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one interacts with its target, the RET protein, by inhibiting its activity . This inhibition occurs as the compound binds to the RET protein, preventing it from carrying out its normal function .
Biochemical Pathways
The inhibition of the RET protein by 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one affects several biochemical pathways. Primarily, it disrupts the signaling pathways that are involved in cell survival, proliferation, and migration . This disruption can lead to the death of cancer cells that rely on these pathways for survival .
Pharmacokinetics
It is known that the compound is soluble in dmso, indicating that it may be well-absorbed in the body
Result of Action
The result of the action of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is the induction of apoptosis, or programmed cell death, in cancer cells . This occurs as a result of the disruption of the signaling pathways that these cells rely on for survival .
Action Environment
The action of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy Additionally, the presence of other compounds or drugs can potentially affect the action of this compound
属性
IUPAC Name |
4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-17-6-5-13(11-16(17)20(27)25-9-7-22-8-10-25)12-18-14-3-1-2-4-15(14)19(26)24-23-18/h1-6,11,22H,7-10,12H2,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFUYEOGICAKCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2191454-50-7 | |
Record name | 4-{[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。